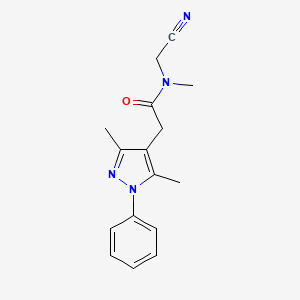
N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide, also known as CDP323, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolylacetamides and has been found to exhibit promising properties in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the degradation of incretin hormones, which play a role in regulating glucose metabolism. By inhibiting DPP-IV, N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide is able to increase the levels of incretin hormones, which leads to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to improve glucose metabolism and insulin secretion in animal models of diabetes. In addition, N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide has also been found to exhibit neuroprotective properties in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide in lab experiments is its specificity for DPP-IV. This allows researchers to study the effects of inhibiting DPP-IV without affecting other enzymes or pathways. However, one of the limitations of using N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide is its potential toxicity at high doses. Therefore, it is important for researchers to carefully monitor the dose and duration of treatment when using N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide in lab experiments.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide. One area of research is the development of more potent and selective inhibitors of DPP-IV. In addition, further research is needed to determine the long-term safety and efficacy of N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide in humans. Finally, the potential therapeutic applications of N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide in the treatment of cancer and other diseases warrant further investigation.
Conclusion
In conclusion, N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of DPP-IV, which leads to improved glucose metabolism and insulin secretion. N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide has also been found to exhibit neuroprotective properties in animal models of neurodegenerative diseases. While there are limitations to using N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide in lab experiments, its potential therapeutic applications warrant further investigation in future research studies.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with cyanomethyl chloroformate and N-methylacetamide. This reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide in its pure form.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit promising properties in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In addition, N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide has also been studied for its potential use as a therapeutic agent in the treatment of cancer.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-15(11-16(21)19(3)10-9-17)13(2)20(18-12)14-7-5-4-6-8-14/h4-8H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGGQAQHCRRWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2576097.png)
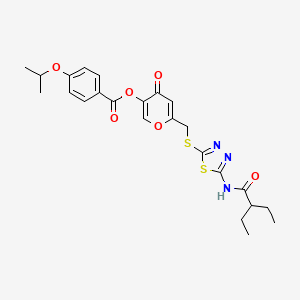
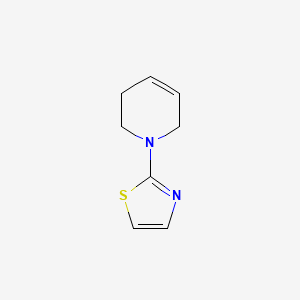
![N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2576102.png)
![2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2576104.png)
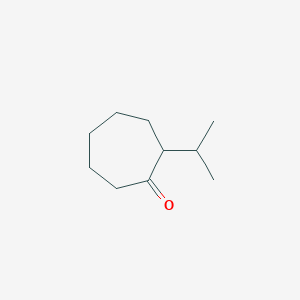
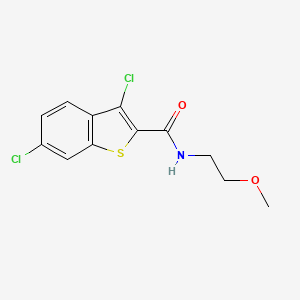
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2576111.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2576113.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2576115.png)
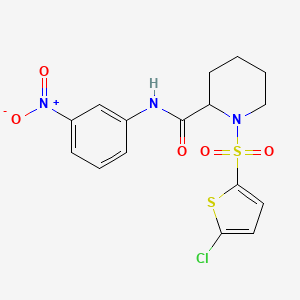

![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)